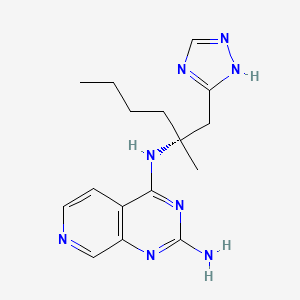

TLR8 agonist 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H22N8 |

|---|---|

Molecular Weight |

326.40 g/mol |

IUPAC Name |

4-N-[(2R)-2-methyl-1-(1H-1,2,4-triazol-5-yl)hexan-2-yl]pyrido[3,4-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H22N8/c1-3-4-6-16(2,8-13-19-10-20-24-13)23-14-11-5-7-18-9-12(11)21-15(17)22-14/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,19,20,24)(H3,17,21,22,23)/t16-/m1/s1 |

InChI Key |

MFXIZGDOEUUJFM-MRXNPFEDSA-N |

Isomeric SMILES |

CCCC[C@](C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N |

Canonical SMILES |

CCCCC(C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of TLR8 Agonists: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Toll-like receptor 8 (TLR8) agonists, intended for researchers, scientists, and drug development professionals. TLR8, an endosomal pattern recognition receptor, is a key component of the innate immune system. Its activation by specific agonists triggers a potent immune response, making it a promising target for novel immunotherapies and vaccine adjuvants. This document details the molecular signaling cascade, presents quantitative data on agonist activity, outlines key experimental protocols, and provides visual representations of the critical pathways and workflows.

The TLR8 Signaling Cascade: A MyD88-Dependent Pathway

Toll-like receptor 8 is primarily expressed in the endosomes of myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs). Upon binding to its specific ligands, such as single-stranded RNA (ssRNA) from viruses or synthetic small molecule agonists, TLR8 undergoes a conformational change, leading to its dimerization.[1] This dimerization initiates a downstream signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2]

The core signaling pathway proceeds as follows:

-

Ligand Recognition and Receptor Dimerization: TLR8 agonists bind to the leucine-rich repeat (LRR) domain of the receptor within the endosome, inducing homodimerization.[1]

-

Recruitment of Adaptor Proteins: The dimerized TLR8 recruits the MyD88 adaptor protein via interactions between their respective Toll/interleukin-1 receptor (TIR) domains.[3]

-

Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a complex known as the Myddosome.[3]

-

Activation of TRAF6: The activated IRAK complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Downstream Kinase Activation: TRAF6 activation leads to the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the inhibitor of κB (IκB) kinase (IKK) complex, which leads to the phosphorylation and degradation of IκB, allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.

-

-

Gene Transcription: Nuclear translocation of transcription factors like NF-κB and activator protein 1 (AP-1) drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

A key characteristic of TLR8 activation is the robust induction of a T helper 1 (Th1)-polarizing cytokine profile, including high levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). This distinguishes it from the closely related TLR7, which tends to induce a stronger type I interferon (IFN) response.

Diagram of the TLR8 Signaling Pathway

Caption: MyD88-dependent signaling cascade initiated by TLR8 agonist binding.

Quantitative Analysis of TLR8 Agonist Activity

The potency and efficacy of TLR8 agonists are typically quantified by their half-maximal effective concentration (EC50) for inducing the production of specific cytokines in human peripheral blood mononuclear cells (PBMCs). The following tables summarize key quantitative data for prominent TLR8 agonists.

| Agonist | Target | Cell Type | EC50 (nM) | Reference |

| Motolimod (VTX-2337) | TLR8 | Human PBMCs | ~100 | |

| TNF-α | Human PBMCs | 140 ± 30 | ||

| IL-12 | Human PBMCs | 120 ± 30 | ||

| MIP-1β | Human PBMCs | 60 | ||

| DN052 | TLR8 | HEK-Blue™ hTLR8 cells | 6.7 | |

| Resiquimod (R848) | TLR7/8 | - | - | |

| 3M-002 | TLR8 | - | - |

Table 1: In Vitro Potency of Selected TLR8 Agonists.

| Agonist | In Vitro ADMET Profile | In Vivo Pharmacokinetic (PK) Profile | Reference |

| DN052 | Excellent | Favorable in rats and monkeys, with subcutaneous dosing showing higher AUC, Cmax, and longer half-life compared to motolimod. |

Table 2: In Vitro ADMET and In Vivo Pharmacokinetic Profile of DN052.

Experimental Protocols

In Vitro Stimulation of Human PBMCs and Cytokine Measurement by ELISA

This protocol outlines the general procedure for stimulating human PBMCs with a TLR8 agonist and subsequently measuring cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cryopreserved human PBMCs

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

TLR8 agonist of interest (e.g., Motolimod)

-

96-well cell culture plates

-

ELISA kits for target cytokines (e.g., human TNF-α, IL-12)

-

Plate reader

Procedure:

-

Thaw and Culture PBMCs: Thaw cryopreserved PBMCs in a 37°C water bath and wash with complete RPMI medium. Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.

-

Cell Plating: Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Agonist Stimulation: Prepare serial dilutions of the TLR8 agonist in complete RPMI medium. Add 100 µL of the 2x concentrated agonist solution to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

Diagram of the In Vitro PBMC Stimulation and ELISA Workflow

Caption: Workflow for assessing TLR8 agonist-induced cytokine production in PBMCs.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cell subsets within a heterogeneous population like PBMCs.

Materials:

-

Stimulated PBMCs (from Protocol 3.1, with a shorter incubation of 4-6 hours)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14, CD56) and intracellular cytokines (e.g., anti-TNF-α, anti-IL-12)

-

Flow cytometer

Procedure:

-

Cell Stimulation with Protein Transport Inhibitor: During the last 4-6 hours of incubation with the TLR8 agonist, add a protein transport inhibitor to the cell culture to trap cytokines intracellularly.

-

Surface Staining: Harvest the cells, wash with FACS buffer, and stain with antibodies against cell surface markers for 30 minutes on ice in the dark.

-

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation buffer for 20 minutes at room temperature. Wash and then resuspend in permeabilization buffer.

-

Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

Washing and Acquisition: Wash the cells to remove unbound intracellular antibodies and resuspend in FACS buffer. Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to identify the frequency of cytokine-producing cells within specific immune cell populations (e.g., CD14+ monocytes).

Diagram of the Intracellular Cytokine Staining Workflow

References

In Vitro Activity and Potency of TLR8 Agonist 2: A Technical Guide

This technical guide provides an in-depth overview of the in vitro activity and potency of a representative Toll-like Receptor 8 (TLR8) agonist, herein referred to as "TLR8 agonist 2." This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and infectious diseases. The data presented is a synthesis from various sources and represents a typical profile for a potent and selective small molecule TLR8 agonist.

Overview of TLR8 Agonism

Toll-like Receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system. It recognizes single-stranded RNA (ssRNA) from viruses and bacteria, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines, chemokines, and type I interferons. Synthetic small molecule agonists of TLR8 are of significant therapeutic interest for their potential to enhance immune responses in the context of cancer and infectious diseases.

In Vitro Potency and Selectivity

The in vitro potency of this compound is typically assessed using cell-based assays that measure the activation of the TLR8 signaling pathway. Key parameters include the half-maximal effective concentration (EC50) for cytokine induction and reporter gene activation.

Table 1: In Vitro Potency of this compound in Human PBMCs

| Cytokine | EC50 (nM) |

| TNF-α | 50 - 150 |

| IL-12 | 100 - 300 |

| IFN-γ | 200 - 500 |

Table 2: TLR Selectivity Profile of this compound

| Receptor | Activity |

| TLR8 | Agonist |

| TLR7 | >100-fold selective vs. TLR8 |

| TLR3 | No activity |

| TLR4 | No activity |

| TLR9 | No activity |

Experimental Protocols

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation

Human PBMCs are a primary cell type used to evaluate the activity of TLR8 agonists.

-

Source: Healthy human donor whole blood or buffy coats.

-

Method: PBMCs are isolated by density gradient centrifugation using Ficoll-Paque™.

-

Procedure:

-

Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS.

-

Resuspend the cell pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, penicillin, and streptomycin).

-

Count the cells and assess viability using trypan blue exclusion.

-

Cytokine Production Assay in PBMCs

This assay quantifies the production of cytokines in response to TLR8 agonist stimulation.

-

Cell Seeding: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Stimulation: Add serial dilutions of this compound to the wells. A positive control (e.g., R848) and a vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantification: Measure cytokine levels (e.g., TNF-α, IL-12, IFN-γ) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

-

Data Analysis: Plot the cytokine concentration against the agonist concentration and determine the EC50 value using a four-parameter logistic regression model.

TLR Reporter Gene Assay

This assay is used to determine the specificity of the agonist for TLR8.

-

Cell Line: HEK293 cells stably co-transfected with a human TLR8 expression vector and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Cell Seeding: Plate the HEK-Blue™ hTLR8 cells in a 96-well plate.

-

Stimulation: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.

-

Measurement: Measure the optical density (OD) at 620-650 nm.

-

Selectivity: To assess selectivity, the agonist is also tested against other TLR-expressing reporter cell lines (e.g., HEK-Blue™ hTLR7).

Signaling Pathways and Experimental Workflows

TLR8 Signaling Pathway

TLR8 is located in the endosomal compartment. Upon binding to its ligand, TLR8 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

Caption: TLR8 signaling cascade upon agonist binding.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro characterization of a novel TLR8 agonist.

Caption: Workflow for TLR8 agonist in vitro testing.

Summary and Conclusion

"this compound" represents a class of potent and selective small molecule agonists of TLR8. The in vitro characterization of these molecules relies on a series of well-defined cell-based assays, including reporter gene assays for initial screening and selectivity profiling, and primary human cell assays for functional potency determination. The data generated from these studies is critical for the preclinical development of TLR8 agonists as therapeutic agents. The methodologies and expected outcomes described in this guide provide a framework for the evaluation of novel TLR8-targeting immunomodulators.

The Cellular Landscape of TLR8 Agonist 2: A Technical Guide to Targets, Binding, and Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the cellular interactions of "TLR8 agonist 2," a potent and selective agonist for Toll-like Receptor 8 (TLR8). We will explore its primary cellular targets, the molecular intricacies of its binding site, the signaling cascades it initiates, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Core Cellular Target and Expression

The primary cellular target of "this compound" is the Toll-like Receptor 8 (TLR8) , a key pattern recognition receptor (PRR) in the innate immune system.[1][2] TLR8 is an endosomal receptor, meaning it functions within intracellular compartments like endolysosomes to detect foreign single-stranded RNA (ssRNA), a hallmark of viral infections.[1][3][4]

TLR8 expression is predominantly localized to specific immune cell populations, primarily of myeloid lineage. These include:

-

Monocytes

-

Macrophages

-

Myeloid Dendritic Cells (mDCs)

-

Monocyte-derived Dendritic Cells

This specific expression pattern dictates that the immunological response to TLR8 agonists is primarily driven by these cell types, which are critical for initiating and shaping both innate and adaptive immunity.

Quantitative Potency and Selectivity

"this compound" is characterized by its high potency for human TLR8 and its selectivity over the closely related TLR7. The half-maximal effective concentration (EC50) is a key metric for quantifying this activity.

| Parameter | Receptor | Value | Reference |

| EC50 | Human TLR8 | 3 nM | |

| EC50 | Human TLR7 | 33.33 µM |

This more than 10,000-fold selectivity for TLR8 over TLR7 is a critical feature, as activation of TLR7 is often associated with a different cytokine profile, particularly a strong induction of Type I interferons (IFN-α), while TLR8 activation robustly promotes pro-inflammatory cytokines.

In primary human immune cells, "this compound" has been shown to induce the production of key cytokines with the following potencies:

| Cytokine | EC50 (in hPBMC) | Reference |

| TNF-α | 105 nM | |

| IL-12p40 | 26 nM | |

| IFN-γ | 29 nM | |

| IFN-α | 2800 nM |

The TLR8 Binding Site and Agonist Interaction

Crystal structures of human TLR8 have revealed that it exists as a pre-formed dimer in its resting state. Agonist binding occurs at the dimeric interface, triggering a conformational change that brings the intracellular Toll-interleukin-1 receptor (TIR) domains into close proximity, initiating downstream signaling.

Two distinct ligand-binding sites have been identified within the TLR8 dimer interface:

-

Site 1: This is the primary binding site for small molecule agonists like imidazoquinolines (e.g., R848) and the natural ligand, uridine.

-

Site 2: This site is recognized by dinucleotides such as UG.

Structural studies with various small molecule agonists, such as furoquinolines, show that binding is stabilized by specific molecular interactions. Key interactions often involve:

-

Ionic Hydrogen Bonds: For example, an interaction between an amine group on the agonist and the sidechain carboxylate of an Aspartate residue (e.g., Asp543) in one TLR8 protomer.

-

Hydrogen Bonds: Interactions with residues like Threonine (e.g., Thr574) can provide additional stability.

-

Hydrophobic and Stacking Interactions: Aromatic residues within the binding pocket (e.g., Tyr348, Phe495) contribute to the affinity of ligand binding.

The binding of "this compound" within this pocket induces the necessary conformational rearrangement for receptor activation.

TLR8 Signaling Pathway

Activation of TLR8 by an agonist initiates a well-defined intracellular signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This pathway culminates in the activation of key transcription factors that drive the expression of inflammatory genes.

Pathway Summary:

-

Recognition: "this compound" binds to the TLR8 dimer within the endosome.

-

Adaptor Recruitment: The activated TLR8 recruits the MyD88 adaptor protein.

-

Kinase Cascade: MyD88 initiates a phosphorylation cascade involving interleukin-1 receptor-associated kinases (IRAKs), particularly IRAK4 and IRAK1.

-

Signal Transduction: This leads to the activation of TNF receptor-associated factor 6 (TRAF6) and transforming growth factor-β-activated kinase 1 (TAK1).

-

Transcription Factor Activation: TAK1 activates two major downstream pathways:

-

The IKK complex , which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB .

-

The interferon regulatory factor 5 (IRF5) pathway, leading to IRF5's nuclear translocation.

-

-

Gene Expression: In the nucleus, NF-κB and IRF5 bind to the promoters of target genes, driving the transcription and subsequent secretion of pro-inflammatory cytokines like TNF-α, IL-12, and IL-1β, as well as chemokines.

Experimental Protocols

Characterizing the activity of TLR8 agonists involves a series of established in vitro assays. Below are detailed methodologies for two key experiments.

TLR8 Reporter Gene Assay

This assay quantifies the ability of a compound to activate the TLR8 signaling pathway in a controlled cellular system. It typically uses a human cell line, such as HEK293, that has been engineered to express human TLR8 and a reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.

Objective: To determine the EC50 of "this compound" for human TLR8.

Materials:

-

HEK-Blue™ hTLR8 cells (or similar HEK293-based reporter line)

-

HEK-Blue™ Detection Medium (or appropriate luciferase/SEAP substrate)

-

"this compound" stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer or luminometer

Methodology:

-

Cell Plating: Seed the HEK-Blue™ hTLR8 cells into a 96-well plate at a density of ~5 x 10^4 cells per well in 180 µL of complete medium. Incubate for 24-48 hours until cells are adherent and confluent.

-

Compound Dilution: Prepare a serial dilution of "this compound" in complete medium. A typical starting concentration might be 1 µM, followed by 10-fold or 3-fold serial dilutions. Include a vehicle control (DMSO) and a positive control (e.g., R848).

-

Cell Stimulation: Add 20 µL of each compound dilution to the appropriate wells in triplicate.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Detection:

-

For SEAP: Transfer 20 µL of the cell culture supernatant to a new 96-well plate. Add 180 µL of pre-warmed HEK-Blue™ Detection medium. Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620-650 nm.

-

For Luciferase: Follow the manufacturer's protocol for the specific luciferase assay system (e.g., add lysis buffer then luciferase substrate) and measure luminescence.

-

-

Data Analysis: Plot the OD or luminescence values against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Cytokine Profiling in Human PBMCs

This assay measures the physiological response of primary human immune cells to the TLR8 agonist by quantifying the secretion of key cytokines.

Objective: To determine the cytokine profile and potency (EC50) of "this compound" in a mixed immune cell population.

Materials:

-

Freshly isolated human peripheral blood mononuclear cells (PBMCs)

-

Complete RPMI-1640 medium (with 10% FBS, Penicillin-Streptomycin)

-

"this compound" stock solution (in DMSO)

-

96-well round-bottom cell culture plates

-

Cytokine detection kits (e.g., ELISA or multiplex bead array)

-

Centrifuge

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 2 x 10^5 cells per well in 180 µL.

-

Compound Dilution: Prepare a serial dilution of "this compound" in complete RPMI medium. Include vehicle (DMSO) and positive (e.g., R848, LPS) controls.

-

Cell Stimulation: Add 20 µL of each compound dilution to the appropriate wells in triplicate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-12, IL-1β, IL-6, IFN-γ) in the supernatants using ELISA or a multiplex assay (e.g., Luminex) according to the manufacturer's instructions.

-

Data Analysis: For each cytokine, plot the concentration against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

"this compound" is a highly potent and selective tool for the targeted activation of TLR8. Its activity is concentrated in myeloid immune cells, where it binds to a specific site on the TLR8 dimer to initiate a MyD88-dependent signaling cascade. This leads to the robust production of a Th1-polarizing cytokine profile, dominated by TNF-α and IL-12. The well-defined mechanism of action and the availability of robust in vitro assays make it a valuable compound for research into innate immunity, vaccine adjuvant development, and immuno-oncology.

References

- 1. What are TLR8 modulators and how do they work? [synapse.patsnap.com]

- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Novel TLR8 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) has emerged as a critical target in immunotherapy, primarily due to its role in activating the innate immune system.[1][2] Expressed in the endosomes of myeloid cells such as monocytes, macrophages, and dendritic cells, TLR8 recognizes single-stranded RNA (ssRNA) from viruses and bacteria.[3][4] Its activation triggers a MyD88-dependent signaling pathway, culminating in the production of a distinct profile of pro-inflammatory cytokines, including TNF-α and IL-12, which are pivotal for driving a robust T helper 1 (Th1) polarized adaptive immune response.[5] This makes TLR8 agonists highly promising candidates for vaccine adjuvants and cancer immunotherapeutics.

While early agonists like the imidazoquinoline Resiquimod (R848) showed potent immune stimulation, they typically activate both TLR7 and TLR8. Recent drug discovery efforts have focused on developing novel small molecules with high potency and selectivity for TLR8 to elicit a more targeted and potentially safer therapeutic effect. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of key classes of novel TLR8 agonists, details common experimental protocols for their evaluation, and visualizes the core signaling and experimental workflows.

TLR8 Signaling Pathway

Upon binding of an agonist, TLR8 undergoes dimerization and recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a signaling cascade through IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream transcription factors like NF-κB and AP-1. These factors then drive the expression of genes encoding pro-inflammatory cytokines and chemokines, orchestrating the innate immune response.

References

- 1. Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

The Role of TLR8 Agonists in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, has emerged as a compelling target in cancer immunotherapy.[1][2][3] Primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells (DCs), TLR8 activation triggers a robust innate immune response, which in turn bridges to and enhances adaptive anti-tumor immunity.[4] TLR8 agonists, small molecules that mimic the natural ligands of TLR8 (single-stranded RNA), are being actively investigated for their potential to overcome the immunosuppressive tumor microenvironment and improve therapeutic outcomes. This guide provides an in-depth overview of the core principles, preclinical data, and clinical development of TLR8 agonists in oncology.

Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response

Activation of TLR8 by a synthetic agonist initiates a MyD88-dependent signaling cascade within the endosome of myeloid cells. This leads to the activation of key transcription factors, including NF-κB and IRF7, culminating in the production of a broad array of pro-inflammatory cytokines and chemokines.[5] The therapeutic efficacy of TLR8 agonists in oncology is attributed to several key mechanisms:

-

Activation of Antigen-Presenting Cells (APCs): TLR8 stimulation promotes the maturation and activation of DCs, enhancing their ability to process and present tumor-associated antigens to T cells. This leads to the priming and expansion of tumor-specific CD8+ T cells.

-

Th1-Polarized Immune Response: The cytokine milieu induced by TLR8 activation, particularly the production of IL-12 and TNF-α, fosters a T helper 1 (Th1)-polarized immune response, which is crucial for effective cell-mediated anti-tumor immunity.

-

Reversal of Immune Suppression: TLR8 signaling has been shown to be necessary and sufficient to reverse the suppressive function of regulatory T cells (Tregs). Additionally, TLR8 activation can induce the apoptosis of myeloid-derived suppressor cells (MDSCs), another key immunosuppressive cell population in the tumor microenvironment.

-

Enhanced NK Cell Activity: TLR8 agonists can augment the cytotoxic function of natural killer (NK) cells, contributing to the direct killing of tumor cells.

Quantitative Preclinical and Clinical Data

The development of several TLR8 and TLR7/8 dual agonists has provided a wealth of data on their potential in cancer immunotherapy. The following tables summarize key quantitative findings for prominent TLR8 agonists.

Table 1: In Vitro Potency of Investigational TLR8 Agonists

| Compound | Target(s) | Cell Line | Assay | EC50 | Reference |

| DN052 | TLR8 | HEK-Blue™ hTLR8 | SEAP Reporter | 6.7 nM | |

| Motolimod (VTX-2337) | TLR8 | HEK-Blue™ hTLR8 | SEAP Reporter | 108.7 nM | |

| Selgantolimod (GS-9688) | TLR8 | Human PBMCs | IL-12p40 Production | 220 nM | |

| Resiquimod (R848) | TLR7/8 | Murine splenocytes | Cytokine production | Not specified |

Table 2: Preclinical In Vivo Efficacy of TLR8 Agonists

| Compound | Cancer Model | Treatment | Key Findings | Reference |

| DN052 | Syngeneic mouse tumor models | Monotherapy and combination | Potent single-agent tumor growth inhibition; enhanced efficacy with checkpoint inhibitors. | |

| Resiquimod (R848) | Murine pancreatic cancer (orthotopic) | Combination with SBRT | Superior tumor control compared to either treatment alone; increased tumor antigen-specific CD8+ T cells. | |

| Motolimod (VTX-2337) | Ovarian cancer (humanized mouse model) | Combination with pegylated liposomal doxorubicin (PLD) | Enhanced therapeutic effects of PLD. |

Table 3: Clinical Data for TLR8 Agonists in Cancer Patients

| Compound | Cancer Type | Phase | Combination Therapy | Key Findings | Reference |

| Motolimod (VTX-2337) | Recurrent Ovarian Cancer | Phase 1b | Pegylated liposomal doxorubicin (PLD) | Response rate of 15.4%; disease control rate of 69.2%. | |

| Motolimod (VTX-2337) | Advanced, late-stage cancers | N/A | Monotherapy | Dose-related increases in plasma biomarkers (IL-6, G-CSF, MCP-1, MIP-1β). | |

| Resiquimod (R848) | Cutaneous T-cell lymphoma | N/A | N/A | Received orphan designation in Europe. |

Signaling Pathways and Experimental Workflows

TLR8 Signaling Pathway

The activation of TLR8 by an agonist within the endosome of a myeloid cell triggers a well-defined signaling cascade.

Caption: Simplified TLR8 signaling pathway initiated by agonist binding in the endosome.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate a novel TLR8 agonist involves a series of in vitro and in vivo experiments.

Caption: A standard workflow for the preclinical assessment of a novel TLR8 agonist.

Logical Relationship: From TLR8 Activation to Anti-Tumor Immunity

The downstream effects of TLR8 agonism create a cascade of events that culminate in an effective anti-tumor immune response.

References

- 1. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel TLR8 agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trial watch: Toll-like receptor ligands in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Early Studies and Development of TLR8 Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and development of TLR8 agonist 2, a potent and selective small molecule agonist of Toll-like Receptor 8 (TLR8). This document collates available data on its initial characterization, including its potency, selectivity, and cytokine induction profile. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are provided to support further research and development efforts in the field of innate immunity and immunotherapy.

Introduction to this compound

This compound (CAS 2412937-64-3) is a novel synthetic compound identified as a highly potent and selective agonist for human TLR8. Early characterization has demonstrated its ability to activate TLR8 at nanomolar concentrations, leading to the production of key pro-inflammatory and Th1-polarizing cytokines. Its high selectivity for TLR8 over the closely related TLR7 receptor minimizes potential off-target effects, making it an attractive candidate for therapeutic development, particularly in the fields of oncology and vaccinology. The initial discovery and characterization of this and related compounds are detailed in patent literature, specifically WO2020057604A1.

Quantitative Biological Data

The initial biological evaluation of this compound focused on its potency in activating human TLR8 and its selectivity against TLR7. Furthermore, its functional activity was assessed by measuring cytokine induction in human peripheral blood mononuclear cells (hPBMCs).

Table 1: In Vitro Activity of this compound in Human TLR Reporter Assays

| Receptor | Agonist Activity (EC50) |

| Human TLR8 | 3 nM |

| Human TLR7 | 33.33 µM |

This data demonstrates the high potency and over 11,000-fold selectivity of this compound for TLR8 over TLR7.

Table 2: Cytokine Induction in hPBMCs by this compound

| Cytokine | Agonist Activity (EC50) |

| TNF-α | 105 nM |

| IL-12p40 | 26 nM |

| IFN-γ | 29 nM |

| IFN-α | 2800 nM |

This profile indicates a strong induction of cytokines associated with a Th1-biased immune response, which is desirable for anti-tumor and anti-viral applications.

Signaling Pathway and Experimental Workflow

TLR8 Signaling Pathway

Activation of endosomal TLR8 by an agonist like this compound initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the transcription of genes for pro-inflammatory cytokines and chemokines.

Experimental Workflow for TLR8 Agonist Characterization

The characterization of a novel TLR8 agonist typically follows a multi-step process, from initial screening for receptor activity to functional assessment in primary immune cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early characterization of this compound. These protocols are based on standard methods in the field and information inferred from patent literature.

HEK-Blue™ TLR8/TLR7 Reporter Gene Assay

This assay is used to determine the potency and selectivity of the agonist on its specific molecular target.

Objective: To quantify the activation of human TLR8 and TLR7 by this compound by measuring the activity of a downstream reporter gene (Secreted Embryonic Alkaline Phosphatase - SEAP).

Materials:

-

HEK-Blue™ hTLR8 and hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

Test compound (this compound) and reference agonists (e.g., R848)

-

96-well, flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-650 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ cells according to the supplier's instructions. On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium to a concentration of approximately 280,000 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

-

Assay Plate Setup: Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate. Include wells for a positive control (reference agonist) and a negative control (medium only).

-

Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Data Acquisition: Measure the optical density (OD) of the plate at 620-650 nm using a spectrophotometer. The SEAP produced by activated cells reacts with the substrate in the detection medium, causing a color change.

-

Data Analysis: Subtract the OD of the negative control from all other readings. Plot the normalized OD values against the log of the agonist concentration. Use a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.

Human PBMC Cytokine Release Assay

This assay assesses the functional consequence of TLR8 activation in a more physiologically relevant system of primary human immune cells.

Objective: To measure the dose-dependent induction of cytokines (TNF-α, IL-12p40, IFN-γ, IFN-α) from hPBMCs upon stimulation with this compound.

Materials:

-

Freshly isolated human PBMCs from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Ficoll-Paque PLUS for PBMC isolation

-

Test compound (this compound)

-

96-well, round-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

ELISA kits or multiplex bead array kits for the cytokines of interest

-

Plate reader for ELISA or flow cytometer for multiplex array

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to standard protocols.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and adjust the cell concentration to 2 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (200,000 cells/well).

-

Compound Preparation: Prepare a serial dilution of this compound in complete RPMI medium at 2x the final desired concentration.

-

Cell Stimulation: Add 100 µL of the 2x compound dilutions to the respective wells containing the cells. Include positive and negative controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of each cytokine in the collected supernatants using specific ELISA or multiplex bead array kits, following the manufacturer's instructions.

-

Data Analysis: For each cytokine, plot the concentration against the log of the agonist concentration. Use a non-linear regression model to calculate the EC50 value for the induction of each cytokine.

Conclusion

This compound represents a significant advancement in the development of selective innate immune activators. Its high potency and selectivity for TLR8, coupled with a robust induction of Th1-polarizing cytokines, underscore its potential as a therapeutic agent. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to harness the power of TLR8 activation for the next generation of immunotherapies and vaccine adjuvants. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility.

The Renaissance of Innate Immunity: A Technical Guide to Selective TLR8 Agonists

For Researchers, Scientists, and Drug Development Professionals

The field of immunotherapy has been revolutionized by harnessing the power of the adaptive immune system. However, a new frontier is rapidly emerging, one that focuses on the potent and primordial arm of our body's defense: the innate immune system. At the heart of this renaissance lies the Toll-like receptor 8 (TLR8), a key pattern recognition receptor that, when selectively activated, can orchestrate a robust and targeted anti-tumor and antiviral response. This in-depth technical guide provides a comprehensive literature review of selective TLR8 agonists, offering a vital resource for researchers, scientists, and drug development professionals dedicated to advancing this promising therapeutic modality.

Core Concepts: The Power of Selective TLR8 Activation

Toll-like receptor 8, an endosomally located receptor, is predominantly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). Its natural ligands are single-stranded RNA (ssRNA) viruses. Upon activation, TLR8 triggers a critical signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, driving a potent Th1-biased immune response. This selective activation of the myeloid lineage offers a distinct advantage over broader immune activators, potentially leading to a more favorable therapeutic window with reduced systemic toxicity. The activation of TLR8 can reverse the immunosuppressive functions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment, two major barriers to effective cancer immunotherapy.

Quantitative Comparison of Selective TLR8 Agonists

The development of small molecule selective TLR8 agonists has accelerated in recent years, with several candidates demonstrating promising preclinical and clinical activity. The following tables summarize the quantitative data for some of the most notable selective TLR8 agonists, providing a clear comparison of their potency and selectivity.

| Agonist | Chemical Class | hTLR8 EC50 (nM) | hTLR7 EC50 (nM) | Selectivity (TLR7/TLR8) | Key References |

| Motolimod (VTX-2337) | Benzazepine | ~100 - 140 | >10,000 | >71-100 | [1][2] |

| DN052 | Small Molecule | 6.7 | >50,000 | >7460 | [3][4] |

| VTX-294 | Benzazepine | ~50 | ~5700 | ~114 | [5] |

| Selgantolimod (GS-9688) | Small Molecule | Potent (specific EC50 not consistently reported) | Weak activity | Predominantly TLR8 | |

| ZG0895 | Small Molecule | Potent (specific EC50 not reported) | >300-fold selective for TLR8 | >300 |

Table 1: Potency and Selectivity of Investigational Selective TLR8 Agonists. This table provides a comparative summary of the half-maximal effective concentration (EC50) of various selective TLR8 agonists on human TLR8 and TLR7, highlighting their selectivity profile.

| Agonist | Development Stage | Therapeutic Area | Key Findings |

| Motolimod (VTX-2337) | Phase 2 | Oncology | Modest clinical benefits in combination with chemotherapy. |

| Selgantolimod (GS-9688) | Phase 2 | Chronic Hepatitis B | Induces antiviral immune responses. |

| DN052 | Phase 1 | Oncology | Potent single-agent anti-tumor activity in preclinical models. |

| ZG0895 | Phase 1 | Oncology | Dose-dependent tumor growth inhibition in preclinical models. |

| EIK1001 (TLR7/8 dual agonist) | Phase 2/3 | Oncology | Promising response rates in combination with chemoimmunotherapy. |

| INI-4001 (TLR7/8 dual agonist) | Phase 1 | Oncology | Synergizes with anti-PD-1 therapy in preclinical models. |

Table 2: Clinical and Preclinical Development of Notable TLR8 Agonists. This table outlines the current development stage and primary therapeutic focus of key selective and dual TLR7/8 agonists.

Signaling Pathways of TLR8 Activation

The activation of TLR8 by a selective agonist initiates a well-defined intracellular signaling cascade, primarily through the MyD88-dependent pathway. This pathway culminates in the activation of key transcription factors, NF-κB and AP-1, which drive the expression of a plethora of pro-inflammatory genes.

Experimental Protocols for Agonist Evaluation

The preclinical evaluation of selective TLR8 agonists involves a standardized workflow of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.

In Vitro Agonist Activity Screening: HEK-Blue™ TLR8 Reporter Assay

This assay is a crucial first step for screening and characterizing TLR8 agonists. It utilizes a HEK293 cell line stably co-transfected with the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Detailed Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, and 2 mM L-glutamine. Use selection antibiotics (e.g., Zeocin™ and Blasticidin) as per the manufacturer's instructions to maintain stable transgene expression.

-

Assay Preparation:

-

Plate HEK-Blue™ hTLR8 cells at a density of ~5 x 10^4 cells/well in a 96-well plate.

-

Prepare serial dilutions of the test TLR8 agonist and a known reference agonist (e.g., R848) in cell culture medium.

-

-

Stimulation: Add the diluted agonists to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. The intensity of the color change is proportional to the SEAP activity and, consequently, to the level of NF-κB activation. Calculate the EC50 value for each agonist.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the functional consequence of TLR8 activation by measuring the production of key pro-inflammatory cytokines.

Detailed Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation:

-

Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

Add serial dilutions of the TLR8 agonist and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Measurement:

-

ELISA: Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-12, IFN-γ) according to the manufacturer's protocol.

-

Multiplex Assay (e.g., Luminex): Utilize a multiplex bead-based assay to simultaneously measure a panel of cytokines from a small sample volume. This provides a more comprehensive profile of the immune response.

-

-

Data Analysis: Generate dose-response curves for each cytokine and determine the EC50 for cytokine induction.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

This is a critical step to evaluate the therapeutic potential of a TLR8 agonist in a relevant in vivo setting with a competent immune system.

Detailed Methodology:

-

Tumor Cell Implantation:

-

Select a suitable murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) that is syngeneic to the chosen mouse strain (e.g., BALB/c, C57BL/6).

-

Subcutaneously inject a defined number of tumor cells into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the TLR8 agonist via a relevant route (e.g., subcutaneous, intraperitoneal, or intravenous) at various dose levels and schedules. The control group receives the vehicle.

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

Euthanize the mice when tumors reach a predetermined size or at the end of the study.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Excise tumors for further analysis, such as immunophenotyping of tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.

-

Experimental and Logical Workflows

The preclinical development of a selective TLR8 agonist follows a logical progression from in vitro characterization to in vivo validation.

Conclusion and Future Directions

Selective TLR8 agonists represent a highly promising class of immunomodulatory agents with the potential to significantly impact the treatment of cancer and infectious diseases. Their ability to specifically activate the myeloid lineage and remodel the tumor microenvironment offers a unique therapeutic advantage. The continued development of novel, highly potent, and selective TLR8 agonists, coupled with a deeper understanding of their in vivo pharmacology and mechanisms of action, will be crucial for translating their preclinical promise into clinical success. As our knowledge of the intricate interplay between the innate and adaptive immune systems expands, selective TLR8 agonists are poised to become a cornerstone of next-generation immunotherapies.

References

- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to TLR8 Agonist 2 and its Role in Trained Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system, long considered to possess no memory, is now understood to undergo a functional reprogramming in response to certain stimuli, a phenomenon termed "trained immunity." This process, mediated by epigenetic and metabolic shifts, enhances the response of innate immune cells to subsequent, unrelated challenges. Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, has emerged as a key target for inducing trained immunity. Potent and selective TLR8 agonists, such as the compound designated "TLR8 agonist 2," are capable of initiating a robust signaling cascade that leads to this trained phenotype. This whitepaper provides a detailed overview of the mechanism of action of this compound, its role in the induction of trained immunity, and the experimental methodologies used to characterize its effects.

Introduction to Trained Immunity and Toll-like Receptor 8 (TLR8)

Trained Immunity: A New Paradigm in Innate Immunology

Trained immunity is the de facto long-term memory of the innate immune system.[1] Following an initial stimulus, innate immune cells like monocytes, macrophages, and natural killer (NK) cells can develop an enhanced responsiveness to a secondary challenge, even from a different class of pathogen.[2][3] This non-specific protective effect is not based on antibody production or T-cell receptors but on stable changes in the cell's functional program.[2] The underlying mechanisms involve profound metabolic reprogramming, primarily a shift towards aerobic glycolysis, and lasting epigenetic modifications, such as histone acetylation and methylation.[2] These changes alter the chromatin landscape, making pro-inflammatory genes more accessible for transcription upon re-stimulation.

TLR8: A Strategic Target for Immune Modulation

Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR8 is located in the endosomal compartments of myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs). It recognizes single-stranded RNA (ssRNA) from viral and bacterial pathogens. Upon activation, TLR8 initiates a potent downstream signaling cascade that results in the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for orchestrating both innate and adaptive immune responses. Due to its expression profile and signaling output, TLR8 is a promising therapeutic target for inducing trained immunity.

This compound: A Potent Inducer of Trained Immunity

"this compound" is a novel small molecule characterized by its high potency and selectivity for human TLR8. Its ability to robustly activate the TLR8 signaling pathway makes it a valuable tool for research and a potential candidate for therapeutic development in fields such as oncology and infectious diseases. Other well-characterized selective TLR8 agonists include Motolimod (VTX-2337) and Selgantolimod (GS-9688), which serve as important reference compounds.

Potency and Selectivity

Quantitative data highlight the specific activity of this compound, distinguishing it from agonists that target other TLRs, such as TLR7.

| Compound | Target | EC50 | Reference |

| This compound | TLR8 | 3 nM | |

| TLR7 | 33.33 µM | ||

| Selgantolimod (GS-9688) | TLR8 (IL-12p40) | 220 nM | |

| TLR7 (IFN-α) | > 50 µM |

Table 1: Comparative potency (EC50) of TLR8 agonists.

Mechanism of Action: From TLR8 Signaling to a Trained Phenotype

The induction of trained immunity by this compound is a multi-step process that begins with receptor engagement and culminates in a stably altered cellular state.

The TLR8 Signaling Cascade

Activation of TLR8 by an agonist like this compound triggers a signaling pathway that is critically dependent on the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein. This contrasts with other TLRs, such as TLR4, which can also signal through the TRIF-dependent pathway. The MyD88-dependent pathway is essential for the induction of trained immunity by TLR agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]

- 3. TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TLR8 Agonist 2 in the Context of Viral and Bacterial Recognition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Toll-like receptor 8 (TLR8) activation, with a specific focus on the synthetic agonist designated as "TLR8 agonist 2." The document details the molecular mechanisms of TLR8 in recognizing viral and bacterial single-stranded RNA (ssRNA), the subsequent signaling cascades, and the immunological outcomes. Furthermore, it presents detailed quantitative data for this compound and other relevant agonists, alongside meticulous protocols for key experimental assays.

Introduction to TLR8 and its Role in Immunity

Toll-like receptor 8 (TLR8) is an endosomally localized pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1][2] Predominantly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs), TLR8 is a key sensor of foreign nucleic acids.[1][3] Its primary function is to recognize single-stranded RNA molecules, a common molecular pattern associated with viral and bacterial pathogens.[1]

Upon recognition of its ligand, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, effectively mounting an innate immune response and shaping the subsequent adaptive immune response. This makes TLR8 a compelling target for the development of novel vaccine adjuvants, immunotherapies for cancer, and treatments for infectious diseases. Synthetic small molecule agonists of TLR8, such as the focus of this guide, "this compound," are instrumental tools for probing these pathways and hold significant therapeutic potential.

Viral and Bacterial RNA Recognition by TLR8

TLR8 has evolved to detect specific features of microbial ssRNA, distinguishing it from self-RNA. While the precise sequence requirements are still being fully elucidated, it is known that TLR8 can be activated by uridine-rich or guanosine-rich ssRNA fragments. More specifically, studies have identified that human TLR8 can recognize UR/URR (uridine-ribose/uridine-ribose-ribose) motifs present in bacterial and mitochondrial RNA.

Viral Recognition: TLR8 is implicated in the immune response to a variety of ssRNA viruses, including Influenza, HIV, and Coxsackie B virus. The degradation of viral RNA within the endosome releases fragments that can be sensed by TLR8, leading to an antiviral state characterized by the production of inflammatory cytokines and interferons.

Bacterial Recognition: TLR8 is also a nonredundant sensor for bacterial RNA in human monocytes. It can be activated by RNA derived from both Gram-positive bacteria, such as Streptococcus pyogenes and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. This recognition is critical for triggering monocyte activation and subsequent inflammatory responses to bacterial infections.

TLR8 Signaling Pathway

Activation of TLR8 by agonist binding initiates a well-defined intracellular signaling cascade. This process is primarily dependent on the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).

// Connections TLR8 -> MyD88 [label="Recruitment"]; MyD88 -> IRAK4 -> IRAK1 -> TRAF6; TRAF6 -> TAK1_complex; TAK1_complex -> IKK_complex; TAK1_complex -> MAPK_pathway; IKK_complex -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkB [style=dashed, arrowhead=none, label="Releases"]; MAPK_pathway -> AP1 [label="Activates"]; TRAF6 -> IRF7 [label="Activates"];

NFkB -> NFkB_nuc [label="Translocation"]; AP1 -> AP1_nuc [label="Translocation"]; IRF7 -> IRF7_nuc [label="Translocation"];

NFkB_nuc -> Cytokines [label="Gene Transcription"]; AP1_nuc -> Cytokines; IRF7_nuc -> IFNs [label="Gene Transcription"]; } end_dot

Figure 1. TLR8 Signaling Pathway via MyD88.

Signaling Cascade Steps:

-

Ligand Binding: ssRNA or a synthetic agonist binds to the TLR8 ectodomain within the endosome, inducing receptor dimerization and a conformational change.

-

Adaptor Recruitment: The intracellular Toll/Interleukin-1 receptor (TIR) domain of the activated TLR8 dimer recruits the primary adaptor protein, MyD88.

-

Kinase Activation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.

-

TRAF6 Engagement: Activated IRAKs then associate with TNF receptor-associated factor 6 (TRAF6), which functions as an E3 ubiquitin ligase.

-

Downstream Kinase Cascades: TRAF6 activates downstream kinase complexes, including the TAK1/TAB complex. This leads to the activation of two major pathways:

-

NF-κB Pathway: The IκB kinase (IKK) complex is activated, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases the transcription factor NF-κB (p50/p65 subunits) to translocate to the nucleus.

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs), such as JNK and p38, are activated, leading to the activation of the transcription factor AP-1.

-

-

IRF Activation: TRAF6 can also lead to the activation of Interferon Regulatory Factor 7 (IRF7).

-

Gene Transcription: Once in the nucleus, NF-κB, AP-1, and IRF7 bind to the promoters of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-6) and type I interferons (e.g., IFN-α, IFN-β).

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and other commonly used TLR8 agonists. These values are essential for experimental design and for comparing the potency and efficacy of different compounds.

Table 1: In Vitro Potency (EC50) of TLR8 Agonists

| Agonist | Target | Cell Line / System | Readout | EC50 | Reference(s) |

| This compound (HY-141454) | Human TLR8 | HEK-Blue™ hTLR8 | NF-κB/AP-1 Reporter | 3 nM | |

| Human TLR7 | HEK-Blue™ hTLR7 | NF-κB/AP-1 Reporter | 33.33 µM | ||

| Motolimod (VTX-2337) | Human TLR8 | HEK-Blue™ hTLR8 | NF-κB/AP-1 Reporter | 108.7 nM | |

| DN052 | Human TLR8 | HEK-Blue™ hTLR8 | NF-κB/AP-1 Reporter | 6.7 nM | |

| R848 (Resiquimod) | Human TLR7 | Human PBMCs | IL-5 Inhibition | ~20 nM (pIC50 7.7) | |

| R848 (Resiquimod) | Human TLR8 | Human mMDSC | Differentiation | Not specified |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Cytokine Induction in Human PBMCs by this compound

| Cytokine | EC50 for Induction | Reference(s) |

| IL-12p40 | 26 nM | |

| IFN-γ | 29 nM | |

| TNF-α | 105 nM | |

| IFN-α | 2800 nM |

Data derived from in vitro stimulation of human peripheral blood mononuclear cells (hPBMCs).

Table 3: Comparative Cytokine Production by TLR8 Agonists in Human PBMCs

| Agonist | Concentration | Cytokine | Mean Concentration (pg/mL) ± SD/SEM | Reference(s) |

| R848 (TLR7/8) | 1 µg/mL (~3.2 µM) | IL-12p70 | ~4000 ± 1500 | |

| R848 (TLR7/8) | 1 µg/mL (~3.2 µM) | IL-6 | ~11000 ± 3000 | |

| R848 + Poly(I:C) | R848 (not specified) | IL-12p70 | 4900 ± 820 | |

| Selgantolimod (GS-9688) | 3 mg (in vivo dose) | IL-12p40 | Dose-dependent transient increases | |

| Selgantolimod (GS-9688) | 3 mg (in vivo dose) | IFN-γ | Dose-dependent transient increases | |

| Motolimod (VTX-2337) | 2.0-3.9 mg/m² (in vivo) | G-CSF, MCP-1, MIP-1β | Dose-dependent increases |

Note: Direct comparison of absolute cytokine concentrations across different studies should be done with caution due to variations in experimental protocols, donor variability, and assay methods.

Experimental Protocols

This section provides detailed methodologies for two key in vitro assays used to characterize the activity of this compound.

Protocol 1: TLR8 Activation using HEK-Blue™ Reporter Cells

This assay quantifies TLR8 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB and AP-1 inducible promoter.

Figure 2. Experimental Workflow for the HEK-Blue™ TLR8 Assay.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

DMEM, 4.5 g/L glucose, 2 mM L-glutamine

-

Heat-inactivated fetal bovine serum (FBS)

-

HEK-Blue™ Selection antibiotics (Blasticidin, Zeocin)

-

Phosphate-Buffered Saline (PBS)

-

This compound, positive control (e.g., R848), vehicle control (e.g., DMSO)

-

QUANTI-Blue™ Solution or HEK-Blue™ Detection medium (InvivoGen)

-

Sterile 96-well flat-bottom plates

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS and HEK-Blue™ Selection antibiotics, according to the manufacturer's instructions. Culture at 37°C in a 5% CO₂ incubator.

-

Cell Plating: On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed culture medium without selection antibiotics. Adjust the cell density and plate approximately 5 x 10⁴ cells per well in 180 µL into a 96-well flat-bottom plate.

-

Agonist Preparation: Prepare serial dilutions of this compound and controls in culture medium. A typical concentration range might be from 0.1 nM to 10 µM.

-

Cell Stimulation: Add 20 µL of the agonist dilutions to the appropriate wells (final volume 200 µL). Include wells with vehicle control (negative control) and a known TLR8 agonist like R848 (positive control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection:

-

Add 20 µL of the cell supernatant from each well to a new 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours, or until a color change is apparent.

-

-

Data Acquisition: Measure the optical density (OD) at 620-650 nm using a microplate reader.

-

Data Analysis: Subtract the OD of the blank (medium only) from all values. Plot the OD values against the log of the agonist concentration and use non-linear regression to calculate the EC₅₀ value.

Protocol 2: Cytokine Profiling in Human PBMCs

This protocol details the stimulation of primary human peripheral blood mononuclear cells (PBMCs) to measure the production and secretion of cytokines like TNF-α and IL-12 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Figure 3. Workflow for PBMC Stimulation and Cytokine Measurement by ELISA.

Materials:

-

Fresh human whole blood from healthy donors

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI-1640 medium

-

Heat-inactivated FBS

-

Penicillin-Streptomycin solution

-

This compound and controls

-

Sterile 96-well round-bottom plates

-

Commercial ELISA kits for human TNF-α, IL-12p40, etc.

-

Refrigerated centrifuge with plate rotor

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood by density gradient centrifugation over Ficoll-Paque. Briefly, dilute blood with PBS, carefully layer it onto the Ficoll, and centrifuge without the brake. Harvest the mononuclear cell layer (the "buffy coat").

-

Cell Washing and Counting: Wash the isolated cells multiple times in PBS or RPMI to remove platelets and Ficoll. Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Cell Plating: Resuspend the PBMCs in complete RPMI medium (supplemented with 10% FBS and Penicillin-Streptomycin) at a concentration of 1 x 10⁶ cells/mL. Plate 200 µL per well (2 x 10⁵ cells/well) into a 96-well round-bottom plate.

-

Cell Stimulation: Add prepared dilutions of this compound and controls (e.g., LPS for TLR4, R848 for TLR7/8, vehicle) to the wells. The final volume should be consistent across wells (e.g., 220-250 µL).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300-500 x g for 10 minutes at 4°C to pellet the cells. Carefully collect the cell-free supernatant without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.

-

ELISA Procedure: Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-12p40) according to the manufacturer's protocol. This typically involves:

-

Adding standards and supernatants to an antibody-coated plate.

-

Incubating and washing steps.

-

Adding a biotinylated detection antibody.

-

Incubating and washing steps.

-

Adding a streptavidin-HRP conjugate.

-

Incubating and washing steps.

-

Adding a substrate (e.g., TMB) and incubating for color development.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use the standard curve to calculate the concentration of the cytokine in each sample.

Conclusion

This compound is a potent and selective activator of the human TLR8 pathway, demonstrating efficacy in inducing a Th1-polarizing cytokine profile, including IL-12 and IFN-γ. Its mechanism mimics the natural recognition of viral and bacterial ssRNA, triggering a MyD88-dependent signaling cascade that is fundamental to the innate immune response. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers aiming to investigate TLR8-mediated immunity and for professionals in drug development exploring the therapeutic potential of TLR8 agonism in vaccinology and immunotherapy. Further characterization of such agonists will continue to illuminate the complex role of TLR8 in host defense and disease.

References

Foundational Research on the Selectivity of TLR8 Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the selectivity of the Toll-like Receptor 8 (TLR8) agonist, "TLR8 agonist 2". This document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for researchers in immunology and drug development.

Compound Identification

-

Systematic Name: 4-N-[(2R)-2-methyl-1-(1H-1,2,4-triazol-5-yl)hexan-2-yl]pyrido[3,4-d]pyrimidine-2,4-diamine[]

-

CAS Number: 2412937-64-3[]

Quantitative Selectivity and Potency

"this compound" is a highly potent and selective agonist for human Toll-like Receptor 8. Its selectivity for TLR8 over the closely related TLR7 is a key characteristic, minimizing off-target effects and focusing the desired immune response. The following tables summarize the quantitative data regarding its potency and selectivity.

Table 1: In Vitro Agonist Activity

| Receptor | EC50 (nM) | EC50 (µM) | Selectivity (TLR7/TLR8) |

| Human TLR8 | 3 | 0.003 | >11,000-fold |

| Human TLR7 | 33,330 | 33.33 |

Data sourced from publicly available information.

Table 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (hPBMCs)

| Cytokine | EC50 (nM) |

| TNF-α | 105 |

| IL-12p40 | 26 |

| IFN-γ | 29 |

| IFN-α | 2800 |

Data reflects the concentration of "this compound" required to induce 50% of the maximal cytokine response in hPBMCs.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity and activity of "this compound".

TLR Activation and Selectivity Assessment using HEK-Blue™ Reporter Cells

This protocol describes the use of HEK-Blue™ hTLR8 and HEK-Blue™ hTLR7 cell lines (InvivoGen) to determine the agonist activity and selectivity of "this compound". These cell lines are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 and HEK-Blue™ hTLR7 cells

-

HEK-Blue™ Detection medium (InvivoGen)

-

"this compound" (test compound)

-

Positive control agonists (e.g., R848 for TLR7/8)

-

Negative control (vehicle, e.g., DMSO)

-

96-well, flat-bottom cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR8 and hTLR7 cells according to the manufacturer's instructions.

-

On the day of the experiment, wash cells with phosphate-buffered saline (PBS) and detach them using a cell scraper or non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a final concentration of 2.8 x 10⁵ cells/mL.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of "this compound" in cell culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.

-

Add 20 µL of each dilution of the test compound, positive control, and negative control to the appropriate wells of a 96-well plate.

-

-

Cell Seeding and Incubation:

-

Add 180 µL of the cell suspension (approximately 50,000 cells) to each well of the 96-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

-

Data Acquisition and Analysis:

-

Measure the optical density (OD) of the supernatant in each well at 620-655 nm using a spectrophotometer. The color change in the HEK-Blue™ Detection medium is proportional to the SEAP activity.

-

Subtract the OD of the negative control wells from all other readings.

-

Plot the normalized OD values against the log of the agonist concentration.

-

Calculate the EC50 value for each TLR by fitting the data to a four-parameter logistic (4-PL) curve.

-

Determine the selectivity by calculating the ratio of the EC50 for TLR7 to the EC50 for TLR8.

-

Cytokine Profiling in Human PBMCs by ELISA

This protocol outlines the procedure for measuring the induction of cytokines (TNF-α, IL-12p40, IFN-γ, and IFN-α) in human peripheral blood mononuclear cells (hPBMCs) in response to "this compound" using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

"this compound" (test compound)

-

Lipopolysaccharide (LPS) (positive control for TNF-α and IL-12p40)

-

Phytohemagglutinin (PHA) (positive control for IFN-γ)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Commercially available ELISA kits for human TNF-α, IL-12p40, IFN-γ, and IFN-α

-

Microplate reader

Procedure:

-

PBMC Isolation and Seeding:

-

Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells and resuspend them in complete RPMI-1640 medium.

-

Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 180 µL of medium.

-

-

Cell Stimulation:

-

Prepare serial dilutions of "this compound" and control compounds in complete RPMI-1640 medium.

-

Add 20 µL of each dilution to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.

-

-

ELISA Procedure:

-

Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the commercial kits. This typically involves the following steps:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and the collected supernatants.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate (e.g., TMB) to develop a colored product.

-

Stopping the reaction with a stop solution.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of each cytokine in the experimental samples by interpolating their absorbance values from the standard curve.

-

Plot the cytokine concentration against the log of the "this compound" concentration and calculate the EC50 for the induction of each cytokine.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing the selectivity of "this compound".

TLR8 Signaling Pathway

Caption: MyD88-dependent signaling pathway initiated by this compound.

Experimental Workflow for Selectivity Assessment

Caption: Workflow for determining the selectivity of a TLR agonist.

References

Methodological & Application

Application Notes and Protocols for TLR8 Agonist 2 in Cell Culture

Introduction